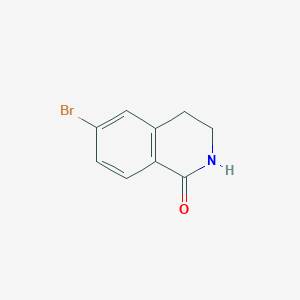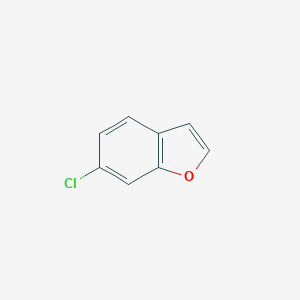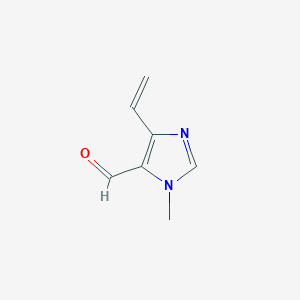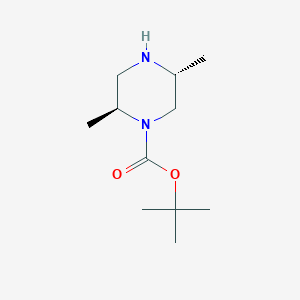
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . This compound is part of the isoquinolinone family and is characterized by a bromine atom at the 6th position of the isoquinolinone ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
The compound 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is used as an intermediate in the synthesis of benzolactams, which are known to be ligands for the dopamine D3 receptor . It is also used in the synthesis of selective 3-aminopyrazole based MK2-inhibitors . These targets play crucial roles in neurological functions and inflammatory responses, respectively.
Mode of Action
For instance, as a D3 receptor ligand, it may alter dopamine signaling, while as an MK2 inhibitor, it could potentially inhibit intracellular phosphorylation of hsp27 and LPS-induced TNFα release in cells .
Biochemical Pathways
The compound’s interaction with the D3 receptor and MK2 can affect multiple biochemical pathways. For instance, modulation of the D3 receptor can influence the dopaminergic signaling pathway, which plays a key role in reward, addiction, and movement among other functions. On the other hand, inhibition of MK2 can impact the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation .
Result of Action
The result of the compound’s action would depend on its specific role as a D3 receptor ligand or MK2 inhibitor. As a D3 receptor ligand, it could potentially influence behaviors associated with the dopaminergic system, such as reward-seeking behavior. As an MK2 inhibitor, it could potentially reduce inflammation by inhibiting the release of TNFα .
Biochemical Analysis
Biochemical Properties
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is used in the synthesis of benzolactams as dopamine D3 receptor ligands . It interacts with these receptors, influencing the biochemical reactions associated with dopamine signaling. It is also used in the synthesis of selective 3-aminopyrazole based MK2-inhibitors , which inhibit intracellular phosphorylation of hsp27, a heat shock protein.
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with dopamine D3 receptors and MK2 inhibitors . By acting as a ligand for these receptors, it can impact cell signaling pathways, gene expression, and cellular metabolism. Its role as a MK2 inhibitor also suggests potential effects on inflammatory responses within cells, as MK2 is known to play a role in inflammation and cell stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with dopamine D3 receptors and MK2 enzymes . This binding can lead to changes in gene expression and enzyme activity, influencing cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination of 3,4-dihydro-2H-isoquinolin-1-one. One common method includes the reaction of 3,4-dihydro-2H-isoquinolin-1-one with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to handle the reagents and control the reaction conditions. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolinones, while oxidation can produce quinolinone derivatives .
Scientific Research Applications
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for neurological and psychiatric disorders.
Comparison with Similar Compounds
3,4-Dihydroisoquinolin-1-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.
6-Chloro-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: Contains a fluorine atom, which affects its electronic properties and interactions with biological targets.
Uniqueness: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity in chemical reactions and its binding affinity in biological systems, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPKKECSRKYXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619066 | |
| Record name | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147497-32-3 | |
| Record name | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3,4-dihydro-2h-isoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














